![molecular formula C6H3BrClN3 B1378932 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1392804-08-8](/img/structure/B1378932.png)
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1392804-08-8 . It has a molecular weight of 232.47 . This compound is solid in physical form and is stored in a refrigerator .
Physical And Chemical Properties Analysis
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid compound with a molecular weight of 232.47 . It is stored in a refrigerator . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Structural Analysis
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been synthesized through innovative methods, emphasizing the compound's role as a versatile synthetic intermediate. For instance, Tang et al. (2014) elaborated on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines via bromine-mediated oxidative cyclization. The study highlighted the stability of C-5-substituted analogues, which can undergo Dimroth rearrangement to convert into [1,2,4]triazolo[1,5-c]pyrimidines, illustrating the compound's utility in diversification through Kumada cross-couplings and Buchwald–Hartwig amination processes (Tang, Wang, Li, & Wang, 2014).
El-Kurdi et al. (2021) also contributed by synthesizing triazolopyridines, including a variant of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine, through oxidative cyclization using N-Chlorosuccinimide (NCS). Their work provided detailed X-ray structural analysis, underscoring the potential of these compounds in pharmaceutical applications due to their biological activity (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Antifungal and Antimicrobial Applications
Beyond synthesis, some studies have investigated the biological activities of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives. Wang et al. (2018) examined the antifungal properties of a novel compound derived from 8-chloro-[1,2,4]triazolo[4,3-a]pyridine, demonstrating significant inhibitory effects against various fungi, highlighting its potential in addressing plant and crop diseases (Wang, Zhai, Sun, Yang, Han, Liu, Tan, & Weng, 2018).
Moreover, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, some of which displayed good antifungal and insecticidal activities, presenting a new avenue for agricultural and pharmaceutical applications (Xu, Wang, Zhu, Shao, Yu, Xue, Wu, Shi, & Wu, 2017).
Safety and Hazards
The safety information for 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it has the following hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is suggested that this compound may interact with amino acid residues on the surface of its target .
Mode of Action
It is hypothesized that the compound binds to the amino acid residues on the surface of its target, possibly through interactions with the 1,2,4-triazolo[4,3-a]pyridine ring .
Result of Action
Some studies suggest that derivatives of the [1,2,4]triazolo[4,3-a]pyridine class have shown inhibitory effects against certain fungi .
properties
IUPAC Name |
8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNTVUDJPRNUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235737 |
Source
|
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-08-8 |
Source
|
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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